molecular formula C21H19N3O3S2 B2872459 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-45-1

4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2872459
CAS No.: 896679-45-1
M. Wt: 425.52
InChI Key: NQXQKVVBRXPHAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions starting from commercially available substances . The exact synthesis process for this specific compound is not available in the retrieved data.

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of benzenesulfonamide derivatives, similar to the compound , is in the development of photosensitizers for photodynamic therapy, particularly in cancer treatment. A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them potent Type II photosensitizers for photodynamic therapy applications in cancer treatment due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Compounds featuring the thiazole and benzenesulfonamide moieties have been explored for their antimicrobial properties. Research on the synthesis of thiazoles and their fused derivatives, including benzenesulfonamide, has shown significant in vitro antimicrobial activity against various bacterial and fungal isolates. These studies underscore the potential of such compounds in the development of new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticonvulsant Properties

Another area of interest is the investigation into the anticonvulsant activities of sulfonamide derivatives. For instance, research into heterocyclic compounds containing a sulfonamide thiazole moiety has demonstrated protection against picrotoxin-induced convulsions, with certain compounds showing significant anticonvulsive effects. This indicates the potential therapeutic applications of these compounds in treating seizure disorders (Farag et al., 2012).

Properties

IUPAC Name

4-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-3-27-15-9-11-16(12-10-15)29(25,26)24-18-7-4-6-17(14(18)2)20-23-19-8-5-13-22-21(19)28-20/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXQKVVBRXPHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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